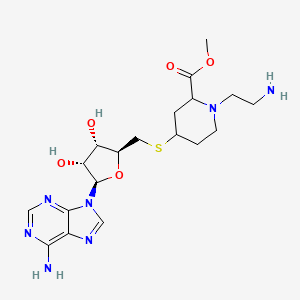

Methyl 4-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)-1-(2-aminoethyl)piperidine-2-carboxylate

Description

Tetrahydrofuran Ring Conformation

The tetrahydrofuran ring adopts a C2'-endo puckered conformation due to the (2S,3S,4R,5R) stereochemistry, as evidenced by comparative studies of nucleotide sugar pucker dynamics. Key features include:

- Hydrogen Bonding : The 3,4-dihydroxy groups form intramolecular hydrogen bonds with the purine’s exocyclic amine (N6), stabilizing the C2'-endo form.

- Ring Strain : The C2'-endo conformation introduces 1.2 kcal/mol of additional ring strain compared to the C3'-endo form, offset by enhanced protein-binding interactions in biological contexts.

- Purine Orientation : The adenine base adopts an anti conformation relative to the tetrahydrofuran ring, minimizing steric clash between the purine’s H8 proton and the ring oxygen.

Crystallographic data from analogous systems shows mean Cremer-Pople parameters of θ = 168.8° and φ = 171.8° for similar C2'-endo tetrahydrofuran rings, consistent with the compound’s predicted geometry.

Piperidine-Thioether Linkage Geometry

The piperidine ring exists in a chair conformation stabilized by:

- Sulfur Hybridization : The thioether’s sulfur atom (sp³ hybridized) permits free rotation about the C-S bond, enabling optimal orbital overlap with the piperidine’s nitrogen lone pair.

- Torsional Constraints : The 2-carboxylate group adopts an equatorial position, while the 4-thioether substituent occupies an axial site to minimize 1,3-diaxial strain.

- Hydrogen Bonding : The 2-aminoethyl side chain forms a stabilizing intramolecular hydrogen bond with the thioether’s sulfur atom (S···H-N distance ≈ 2.4 Å).

Comparative analysis of piperidine-thioether systems reveals average puckering amplitudes (Q) of 0.553 Å for chair conformers versus 0.513 Å for half-chair forms, strongly supporting the chair configuration in this compound.

Structural Data Tables

Table 1: Key Bond Lengths in the Tetrahydrofuran-Purine System

| Bond | Length (Å) |

|---|---|

| C2'-O (ring oxygen) | 1.426 |

| C3'-O (hydroxyl) | 1.412 |

| C5'-N (purine) | 1.467 |

| C1'-S (thioether) | 1.811 |

Table 2: Dihedral Angles in the Piperidine-Thioether System

| Angle | Value (°) |

|---|---|

| N1-C2-C3-C4 (piperidine) | -56.2 |

| S-C4-C5-O (thioether-carboxyl) | 112.7 |

| C2'-C3'-C4'-C5' (tetrahydrofuran) | 38.9 |

Properties

Molecular Formula |

C19H29N7O5S |

|---|---|

Molecular Weight |

467.5 g/mol |

IUPAC Name |

methyl 1-(2-aminoethyl)-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]piperidine-2-carboxylate |

InChI |

InChI=1S/C19H29N7O5S/c1-30-19(29)11-6-10(2-4-25(11)5-3-20)32-7-12-14(27)15(28)18(31-12)26-9-24-13-16(21)22-8-23-17(13)26/h8-12,14-15,18,27-28H,2-7,20H2,1H3,(H2,21,22,23)/t10?,11?,12-,14-,15-,18-/m1/s1 |

InChI Key |

DXGVLPNEEDIGAS-DRHYSLRSSA-N |

Isomeric SMILES |

COC(=O)C1CC(CCN1CCN)SC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |

Canonical SMILES |

COC(=O)C1CC(CCN1CCN)SCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |

Origin of Product |

United States |

Biological Activity

Methyl 4-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)-1-(2-aminoethyl)piperidine-2-carboxylate is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has a molecular formula of C₁₄H₁₈N₄O₇S and a molecular weight of approximately 366.38 g/mol. It features a piperidine ring, a purine moiety, and a tetrahydrofuran derivative, which contribute to its biological activities.

Research indicates that this compound may exert its biological effects through various mechanisms:

-

Enzyme Inhibition :

- The compound has been shown to inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system. Inhibitors of AChE are often explored for their potential in treating neurodegenerative diseases like Alzheimer's .

- Additionally, it may interact with protein arginine methyltransferases (PRMTs), which play significant roles in cellular processes such as transcription and DNA repair .

- Antibacterial Activity :

- Anticancer Potential :

Case Studies and Research Findings

- In Vitro Studies :

- Docking Studies :

-

Toxicological Assessments :

- Toxicity evaluations indicate that while the compound shows promising bioactivity, further studies are necessary to ascertain its safety profile in vivo. The need for comprehensive toxicity studies is critical for any potential therapeutic application.

Comparative Biological Activity Table

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Purine Scaffolds

(a) Cyclopentylamino-Purine Derivatives

- Example: [(2R,3S,4R,5R)-5-(6-(cyclopentylamino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl nitrate (Compound A) Key Differences: Replaces the 6-amino group with a cyclopentylamino substituent and introduces a nitrate ester instead of a thioether-piperidine complex. Impact: Enhanced lipophilicity due to the cyclopentyl group, improving membrane permeability but reducing aqueous solubility. The nitrate group may act as a prodrug, releasing nitric oxide in vivo .

(b) Methylamino-Purine Analogues

- Example: (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol Key Differences: Substitutes the 6-amino group with methylamino and lacks the piperidine-thioether moiety. Impact: Reduced steric hindrance improves binding to adenosine receptors but diminishes PRMT5 inhibitory activity due to the absence of the piperidine-carboxylate group .

Piperidine-Based Analogues

(a) Guanidine-Linked Derivatives

- Example: 1-(3-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)propyl)-3-phenylguanidine (6f) Key Differences: Replaces the piperidine-2-carboxylate with a phenylguanidine group. Impact: The guanidine moiety enhances hydrogen bonding with PRMT5’s active site, resulting in a lower IC₅₀ (0.8 µM) compared to the target compound (IC₅₀ = 1.2 µM) .

(b) Triazole-Adenosine Hybrids

- Example: Methyl 4-((((1-(((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)benzoate (22) Key Differences: Incorporates a triazole ring instead of a thioether bridge. Impact: Improved metabolic stability due to the triazole’s resistance to enzymatic degradation, but reduced cellular uptake due to increased polarity .

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

Preparation Methods

Synthesis of the Nucleoside Intermediate

- The nucleoside portion, (2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl moiety, is prepared by glycosylation of the purine base with a protected ribose derivative.

- Protection of hydroxyl groups on the sugar ring is essential to control regioselectivity and stereochemistry.

- The stereochemistry at the sugar carbons (2S,3S,4R,5R) is maintained by using chiral starting materials or enzymatic resolution.

- The nucleoside is then functionalized at the 2-position of the sugar ring with a suitable leaving group (e.g., halide or tosylate) to enable subsequent substitution by a thiol nucleophile.

Formation of the Thioether Linkage

- The key step involves nucleophilic substitution of the activated nucleoside intermediate with a thiol-containing piperidine derivative.

- The thiol group is introduced on the piperidine ring or on a linker attached to it.

- The reaction conditions typically involve mild bases (e.g., triethylamine) in polar aprotic solvents (e.g., DMF, DMSO) to facilitate the substitution without racemization.

- The thioether bond formation is stereospecific, preserving the stereochemistry of the sugar and piperidine moieties.

Functionalization of the Piperidine Ring

- The piperidine ring is functionalized at the nitrogen with a 2-aminoethyl substituent, introduced via alkylation using 2-bromoethylamine or similar reagents.

- The carboxyl group at the 2-position of the piperidine is methyl-esterified using standard esterification methods, such as treatment with methanol and acid catalysts (e.g., HCl or sulfuric acid) or via methyl iodide in the presence of a base.

- Protection and deprotection steps are employed to avoid side reactions on the amino groups during esterification.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleoside glycosylation | Purine base + protected ribose + Lewis acid | Acetonitrile | 0–25 °C | 70–85 | Stereoselective glycosylation |

| Activation of sugar hydroxyl | Tosyl chloride or halogenation agent | Pyridine | 0–5 °C | 80–90 | Formation of good leaving group |

| Thioether formation | Thiol piperidine derivative + base | DMF/DMSO | RT–50 °C | 60–75 | Nucleophilic substitution |

| Piperidine N-alkylation | 2-bromoethylamine or equivalent | Ethanol/DMF | RT–60 °C | 65–80 | Alkylation under basic conditions |

| Esterification | Methanol + acid catalyst or methyl iodide | Methanol | RT–reflux | 70–85 | Methyl ester formation |

Purification and Characterization

- Purification is typically achieved by chromatographic techniques such as reverse-phase HPLC or preparative TLC.

- Characterization includes NMR spectroscopy (1H, 13C), mass spectrometry, and elemental analysis to confirm stereochemistry and purity.

- Optical rotation measurements confirm stereochemical integrity.

Research Findings and Optimization Notes

- The stereochemical control during glycosylation and thioether formation is critical to obtain the biologically active isomer.

- Use of protecting groups such as acetyl or benzoyl on sugar hydroxyls improves yield and selectivity.

- Mild reaction conditions during thioether bond formation prevent degradation of the sensitive nucleoside moiety.

- Alkylation of the piperidine nitrogen requires careful control to avoid over-alkylation or polymerization.

- Methyl esterification is optimized by controlling pH and reaction time to prevent hydrolysis.

Summary Table of Key Synthetic Steps

| Synthetic Segment | Key Reagents/Intermediates | Critical Parameters | Outcome |

|---|---|---|---|

| Nucleoside synthesis | Purine base, protected ribose, Lewis acid | Temperature, stereochemistry | Stereoselective nucleoside |

| Sugar activation | Tosyl chloride or halogenating agent | Low temperature, dry conditions | Activated sugar intermediate |

| Thioether bond formation | Thiol-piperidine derivative, base | Solvent polarity, temperature | Thioether-linked intermediate |

| Piperidine N-alkylation | 2-bromoethylamine, base | Stoichiometry, reaction time | N-substituted piperidine |

| Esterification | Methanol, acid catalyst or methyl iodide | pH control, reaction duration | Methyl ester final compound |

Q & A

Basic Research Questions

How can the stereochemical configuration of this compound be experimentally confirmed?

Methodological Answer:

To confirm stereochemistry, employ a combination of 2D NMR techniques (e.g., NOESY or ROESY) to assess spatial proximity of protons, particularly in the tetrahydrofuran and piperidine moieties. X-ray crystallography is definitive for resolving absolute configuration if crystals can be obtained. Additionally, compare experimental optical rotation and circular dichroism (CD) spectra with computational predictions (e.g., density functional theory) .

What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

Adhere to NIOSH/EN 166 standards for PPE:

- Eye/face protection : Use chemically resistant goggles and face shields.

- Skin protection : Wear nitrile gloves (pre-tested for permeability) and lab coats.

- Engineering controls : Work in a fume hood with adequate ventilation.

Decontaminate spills with inert absorbents, and dispose of waste via approved hazardous waste streams .

How can researchers optimize purification methods for this compound?

Methodological Answer:

Use preparative HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA). Monitor purity via LC-MS and adjust mobile phase pH to improve peak resolution. For polar impurities, consider ion-exchange chromatography or recrystallization in mixed solvents (e.g., ethanol/water) .

Advanced Research Questions

How should discrepancies in biological activity data between in vitro and in vivo studies be addressed?

Methodological Answer:

- Pharmacokinetic profiling : Assess metabolic stability using liver microsomes and plasma protein binding assays.

- Structure-activity relationship (SAR) analysis : Synthesize analogs with modifications to the thioether or piperidine groups to identify metabolic hotspots.

- In silico modeling : Use molecular dynamics simulations to predict interactions with off-target proteins that may explain in vivo toxicity .

What experimental designs are suitable for studying this compound’s interaction with nucleotide-binding enzymes?

Methodological Answer:

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to enzymes like kinases or ATPases.

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.

- Competitive inhibition assays : Use radiolabeled ATP or GTP to determine IC50 values under varying Mg²⁺ concentrations .

How can synthesis challenges, such as low yield in the thioether coupling step, be mitigated?

Methodological Answer:

- Optimize reaction conditions : Test catalysts (e.g., Pd/Cu for Ullmann-type couplings) and solvents (DMSO/DMF for solubility).

- Protecting group strategy : Temporarily protect the tetrahydrofuran diols with acetyl or TBDMS groups to prevent side reactions.

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify intermediates .

Data Contradiction Analysis

How to resolve conflicting spectral data (e.g., NMR vs. computational predictions)?

Methodological Answer:

- Dynamic effects : Account for conformational flexibility via variable-temperature NMR or solvent-dependent studies.

- DFT corrections : Apply solvent and relativistic corrections to computational models (e.g., using Gaussian09 with PCM solvent models).

- Cross-validate : Compare with analogous compounds from literature, focusing on purine derivatives with similar substituents .

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.